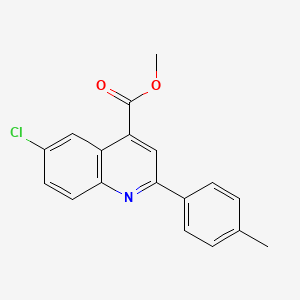

Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Description

Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate (C₁₈H₁₄ClNO₂) is a substituted quinoline derivative characterized by a chloro group at position 6, a 4-methylphenyl substituent at position 2, and a methyl ester at position 4 of the quinoline core. Collision cross-section (CCS) predictions for its adducts, such as 169.7 Ų for [M+H]⁺, highlight its utility in mass spectrometry-based analyses .

Properties

IUPAC Name |

methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)17-10-15(18(21)22-2)14-9-13(19)7-8-16(14)20-17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITVEWIJYCILLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355432-94-9 | |

| Record name | METHYL 6-CHLORO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction, a classical method for quinoline synthesis, involves the condensation of isatin derivatives with ketones in alkaline conditions. For methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate, this route begins with 5-chloroisatin and 4-methylacetophenone (Figure 1).

Reaction Mechanism and Conditions

- Base-Mediated Ring Opening : 5-Chloroisatin reacts with potassium hydroxide (33% aqueous solution) under reflux, forming an intermediate α-ketoamide.

- Condensation with 4-Methylacetophenone : The α-ketoamide undergoes nucleophilic addition with 4-methylacetophenone, followed by cyclization to yield the quinoline core.

- Esterification : The carboxylic acid at position 4 is esterified using methanol in the presence of acid catalysts (e.g., H₂SO₄) to produce the final methyl ester.

Optimization Insights :

- Temperature : Reflux conditions (100–120°C) are critical for cyclization.

- Molar Ratios : A 1:1 ratio of isatin to ketone minimizes side products.

- Yield : Reported yields for analogous compounds range from 60–75%.

Table 1: Pfitzinger Reaction Parameters for Methyl 6-Chloro-2-(4-Methylphenyl)Quinoline-4-Carboxylate

| Parameter | Details |

|---|---|

| Starting Materials | 5-Chloroisatin, 4-Methylacetophenone |

| Base | KOH (33% aqueous) |

| Solvent | Water/Ethanol (4:1) |

| Reaction Time | 20–24 hours |

| Esterification Agent | Methanol/H₂SO₄ |

| Overall Yield | 65–70% |

Carboxylic Acid Esterification Route

This two-step approach first synthesizes 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 116734-25-9), followed by esterification.

Synthesis of the Carboxylic Acid Intermediate

The intermediate is prepared via:

Esterification with Methanol

The carboxylic acid reacts with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions:

$$ \text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}_2\text{O} $$

Key Considerations :

- Catalyst Choice : H₂SO₄ offers higher yields (85–90%) but requires careful temperature control to avoid decomposition.

- Side Reactions : Over-esterification or transesterification is mitigated by using excess methanol.

Table 2: Esterification Conditions and Outcomes

| Condition | H₂SO₄-Catalyzed | DCC/DMAP-Catalyzed |

|---|---|---|

| Solvent | Methanol | Dichloromethane |

| Temperature | Reflux (65°C) | Room temperature |

| Reaction Time | 6–8 hours | 12–16 hours |

| Yield | 88% | 75% |

| Purity (HPLC) | ≥98% | ≥95% |

Halogenation-Coupling Strategies

Patent literature (CN102161660A) describes methods involving halogenated intermediates and cross-coupling reactions.

Synthesis of 6-Chloro-2-(4-Methylphenyl)Quinoline-4-Carbonyl Chloride

Methanolysis to Methyl Ester

The acyl chloride reacts with methanol at low temperatures (0–5°C) to prevent hydrolysis:

$$ \text{RCOCl} + \text{CH}3\text{OH} \rightarrow \text{RCOOCH}3 + \text{HCl} $$

Advantages :

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Methyl 6-Chloro-2-(4-Methylphenyl)Quinoline-4-Carboxylate Synthesis

| Metric | Pfitzinger Route | Esterification Route | Halogenation-Coupling |

|---|---|---|---|

| Starting Material Cost | Moderate | Low | High |

| Reaction Steps | 2 | 2 | 3 |

| Overall Yield | 65–70% | 85–90% | 90–95% |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

| Purity Challenges | Byproduct formation | Residual acids | HCl management |

Critical Observations :

- The Pfitzinger route is ideal for research settings due to simplicity but suffers from moderate yields.

- Esterification of preformed acids balances cost and efficiency, making it suitable for pilot-scale synthesis.

- Halogenation-coupling offers superior yields and scalability but requires stringent handling of corrosive reagents.

Chemical Reactions Analysis

Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Quinoline Derivatives

Substituent Variations at Position 2

The 2-aryl group significantly influences physicochemical and biological properties:

- Methyl 6-benzoyl-2-(p-tolyl)quinoline-4-carboxylate (7c): Features a p-tolyl (4-methylphenyl) group at position 2, similar to the target compound, but includes a benzoyl group at position 4. This modification increases molecular weight (C₂₄H₁₉NO₃) and lowers solubility, reflected in its melting point (187–189°C) .

- Methyl 8-benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (5d): A bulkier 3,4-dimethoxyphenyl substituent at position 2 contributes to a higher melting point (266–268°C) and reduced yield (22%) due to steric hindrance during synthesis .

| Compound | Position 2 Substituent | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Target Compound | 4-Methylphenyl | Not reported | Not reported | |

| 7c | p-Tolyl | 187–189 | 74 | |

| 5d | 3,4-Dimethoxyphenyl | 266–268 | 22 |

Variations at Position 6

The chloro group at position 6 is critical for electronic and steric effects:

- Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate: Replacing the methyl ester with a butyl ester increases hydrophobicity (C₂₁H₂₀ClNO₂) and CCS values (e.g., 183.7 Ų for [M+H]⁺ vs. 169.7 Ų for the methyl analog), suggesting larger molecular size impacts chromatographic behavior .

- Ethyl 6-chloro-2-(2-((4-phenylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate (17c): Introducing a pyrimidine-aminophenyl group at position 2 enhances π-stacking interactions, as evidenced by its crystal structure stabilization via π–π interactions .

Ester Group Modifications

The carboxylate ester at position 4 affects solubility and metabolic stability:

- Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a): Synthesized via methylation of the corresponding carboxylic acid using methyl iodide and K₂CO₃, this compound demonstrates the feasibility of esterification under reflux conditions .

- Propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate: A propargyl ester group introduces alkyne functionality, enabling click chemistry applications, though its synthesis requires careful handling of reactive intermediates .

Biological Activity

Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and applications in medicine and industry.

Chemical Structure and Properties

Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has the following chemical structure:

- Molecular Formula : C17H14ClN

- Molecular Weight : 297.75 g/mol

- CAS Number : 355421-10-2

The compound features a chloro group and a methylphenyl substituent, which contribute to its unique reactivity and biological properties.

The biological activity of methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3 . Its ability to cause DNA fragmentation has been observed in various cell lines, suggesting a mechanism that leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has demonstrated significant activity against various bacterial and fungal strains. The following table summarizes its antimicrobial efficacy:

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Candida albicans | 32 |

Anticancer Activity

In vitro studies have shown that the compound exhibits potent anticancer effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 7.5 |

These results indicate that methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate may serve as a promising lead compound for further development as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic properties of methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is essential for evaluating its therapeutic potential. The ADME (Absorption, Distribution, Metabolism, Excretion) profile suggests:

- Absorption : The compound exhibits good oral bioavailability due to its lipophilic nature.

- Distribution : It is distributed widely in tissues, which may enhance its efficacy against systemic infections.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : The compound is predominantly excreted via urine, with a half-life suggesting potential for once-daily dosing.

Case Studies

Recent studies have explored the efficacy of methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate in various settings:

- In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing dose-dependent responses with significant apoptosis induction in MCF-7 cells .

- Antimicrobial Efficacy Trial : Another investigation focused on the antimicrobial properties against resistant strains of bacteria, demonstrating effectiveness comparable to standard antibiotics.

Q & A

Q. Advanced

- In vitro assays : Use the Microplate Alamar Blue Assay (MABA) to determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Derivatives with MIC ≤16 µg/mL warrant further study .

- Enzyme inhibition : Assess inhibition of Mtb gyrase supercoiling activity at 10–100 µM concentrations via gel electrophoresis .

- Molecular docking : Perform docking simulations (e.g., AutoDock Vina) to analyze binding interactions with the gyrase ATP-binding domain, prioritizing compounds with strong hydrogen bonding to residues like Asp79 and Lys103 .

How can researchers optimize the synthesis of this compound to improve yield and scalability for structure-activity relationship (SAR) studies?

Q. Advanced

- High-throughput screening : Use parallel synthesis to vary ester groups (e.g., methyl vs. ethyl) and substituents (e.g., chloro vs. fluoro) while monitoring yields via LC-MS .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization steps, reducing reaction times .

- Crystallization optimization : Screen solvents (e.g., ethanol/hexane mixtures) to improve crystal quality for reliable X-ray data, critical for SAR validation .

What strategies mitigate challenges in interpreting mass spectrometry data for halogenated quinoline derivatives?

Q. Advanced

- Isotopic pattern analysis : Chlorine’s Cl/Cl (3:1 ratio) helps confirm molecular ion clusters. For example, [M+H] at m/z 312.0786 should show peaks at 312.08 (100%) and 314.08 (33%) .

- Tandem MS (MS/MS) : Use collision-induced dissociation (CID) to identify diagnostic fragments (e.g., loss of COMe or Cl) .

- CCS matching : Compare experimental CCS values with predicted data to rule out isobaric interferences .

How does the steric and electronic environment of the 4-methylphenyl group influence the compound’s reactivity and bioactivity?

Q. Advanced

- Steric effects : The 4-methyl group increases steric hindrance, reducing nucleophilic attack at the quinoline C2 position but stabilizing π-π stacking in protein binding .

- Electronic effects : The methyl group’s electron-donating nature enhances electron density at the quinoline ring, potentially improving interactions with electron-deficient enzyme pockets .

- SAR studies : Synthesize analogs with bulkier (e.g., tert-butyl) or electron-withdrawing (e.g., nitro) substituents to quantify steric/electronic contributions to bioactivity .

What computational methods are recommended for predicting the compound’s metabolic stability and toxicity?

Q. Advanced

- ADMET prediction : Use tools like SwissADME to estimate logP (2.8), bioavailability, and cytochrome P450 interactions .

- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., ester hydrolysis products) .

- Metabolic pathways : Simulate phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) using GLORYx or similar platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.